

# Spectroscopic Profile of 3,5-Difluoro-4-methoxyphenylacetic acid: A Technical Guide

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## Compound of Interest

Compound Name:	3,5-Difluoro-4-methoxyphenylacetic acid
Cat. No.:	B1318717

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3,5-Difluoro-4-methoxyphenylacetic acid**. Due to the limited availability of experimental spectra in public databases, this guide presents predicted spectroscopic data based on established computational models and analysis of structurally similar compounds. These predictions offer valuable insights for the characterization and analysis of this compound in research and development settings.

## Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3,5-Difluoro-4-methoxyphenylacetic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR (Proton NMR)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~10-13	Singlet (broad)	1H	-COOH
~6.8-7.2	Triplet	2H	Ar-H
~3.9	Singlet	3H	-OCH <sub>3</sub>
~3.6	Singlet	2H	-CH <sub>2</sub> -

**<sup>13</sup>C NMR (Carbon-13 NMR)**

Chemical Shift ( $\delta$ ) ppm	Assignment
~175	-COOH
~150 (dd)	C-F
~135 (t)	C-OCH <sub>3</sub>
~110 (d)	C-H
~105 (t)	C-C(O)
~60	-OCH <sub>3</sub>
~40	-CH <sub>2</sub> -

Note: 'd' denotes a doublet and 't' denotes a triplet, arising from C-F coupling.

**<sup>19</sup>F NMR (Fluorine-19 NMR)**

Chemical Shift ( $\delta$ ) ppm	Multiplicity
~ -130 to -140	Singlet

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
~1700	Strong	C=O stretch (Carboxylic Acid)
1500-1600	Medium-Strong	C=C stretch (Aromatic)
1100-1300	Strong	C-O stretch (Ether and Carboxylic Acid)
1000-1100	Strong	C-F stretch

## Mass Spectrometry (MS)

m/z	Interpretation
202.04	[M] <sup>+</sup> (Molecular Ion)
157.03	[M - COOH] <sup>+</sup>
142.02	[M - COOH - CH <sub>3</sub> ] <sup>+</sup>
129.04	[M - CH <sub>2</sub> COOH] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.

## NMR Spectroscopy

### Sample Preparation:

- Weigh approximately 5-10 mg of **3,5-Difluoro-4-methoxyphenylacetic acid**.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or Acetone-d<sub>6</sub>) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.

**<sup>1</sup>H NMR Acquisition:**

- Spectrometer: 400 MHz or higher field strength.
- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-16 ppm.

**<sup>13</sup>C NMR Acquisition:**

- Spectrometer: 100 MHz or higher.
- Pulse Program: Proton-decoupled single-pulse sequence.
- Number of Scans: 1024 or more, as <sup>13</sup>C has low natural abundance.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-220 ppm.

**<sup>19</sup>F NMR Acquisition:**

- Spectrometer: 376 MHz or higher.
- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 64-128.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: Set to encompass the expected chemical shift range for aryl fluorides.

## **Infrared (IR) Spectroscopy**

**Sample Preparation (KBr Pellet Method):**

- Grind a small amount (1-2 mg) of **3,5-Difluoro-4-methoxyphenylacetic acid** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

#### IR Spectrum Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Scan Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

## Mass Spectrometry

#### Sample Preparation:

- Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

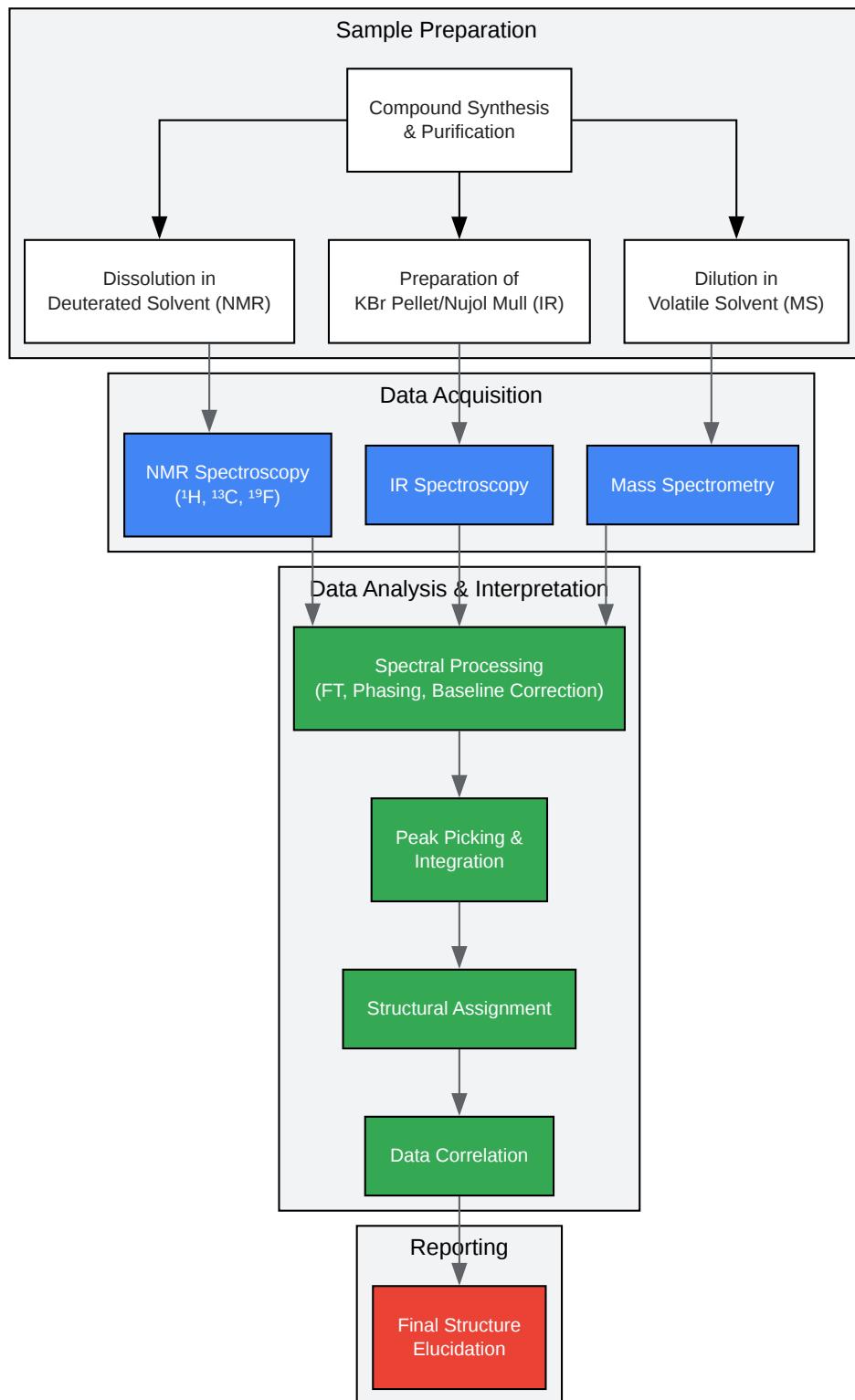
#### Mass Spectrum Acquisition (Electron Ionization - EI):

- Mass Spectrometer: A mass spectrometer equipped with an EI source.
- Ionization Energy: 70 eV.
- Mass Range: m/z 50-500.
- Inlet System: Direct insertion probe or gas chromatography (GC) inlet.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

General Workflow for Spectroscopic Analysis



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